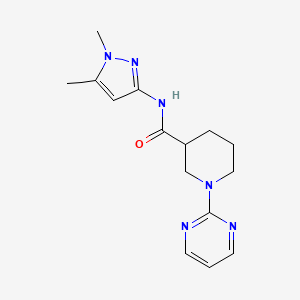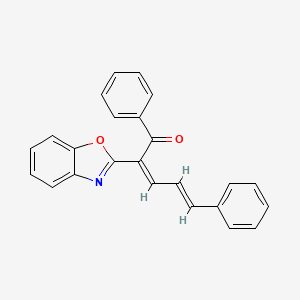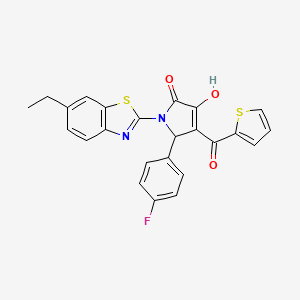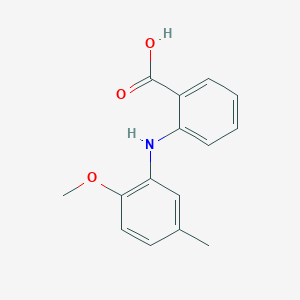![molecular formula C27H30N6O6 B15101605 N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B15101605.png)
N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide is a synthetic organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a nonanedihydrazide linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide typically involves the following steps:
Formation of the Indole Moieties: The indole derivatives are synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Methoxylation: The indole derivatives are then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 5-position.
Condensation with Nonanedihydrazide: The methoxylated indole derivatives are condensed with nonanedihydrazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the final compound.
Industrial Production Methods
Industrial production of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide can be compared with other similar compounds, such as:
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide: Differing by one carbon in the linker chain, this compound exhibits similar but slightly altered properties.
N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide: With an additional carbon in the linker chain, this compound shows variations in its chemical reactivity and biological activity.
The uniqueness of N’~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~9~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C27H30N6O6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]nonanediamide |
InChI |
InChI=1S/C27H30N6O6/c1-38-16-10-12-20-18(14-16)24(26(36)28-20)32-30-22(34)8-6-4-3-5-7-9-23(35)31-33-25-19-15-17(39-2)11-13-21(19)29-27(25)37/h10-15,28-29,36-37H,3-9H2,1-2H3 |
InChIキー |
YOHPQFQXGNIDBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101529.png)

![ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15101538.png)
![2-azaperhydroepinyl-N-[4-(4-methylphenyl)(1,3-thiazol-2-yl)]acetamide](/img/structure/B15101540.png)

![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15101545.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B15101550.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B15101557.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B15101590.png)

![(2Z)-6-(2-chlorobenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101598.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15101599.png)
![2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole](/img/structure/B15101603.png)
